1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with ethoxy and methyl groups, linked to a phenylurea scaffold. The ethoxy group at the 6-position of the pyrimidine ring and the 4-methoxyphenyl moiety on the urea fragment are critical structural motifs that influence its electronic, steric, and pharmacokinetic profiles.
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-5-7-16(8-6-15)25-21(27)26-17-9-11-18(28-3)12-10-17/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZMBYIEOANPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of ethyl acetoacetate with guanidine in the presence of a base, followed by alkylation with methyl iodide.
Amination: The resulting 6-ethoxy-2-methylpyrimidine is then subjected to nucleophilic aromatic substitution with 4-nitroaniline to introduce the aniline moiety.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Urea Formation: Finally, the amine is reacted with 4-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, resulting in changes in gene expression or protein activity.
Comparison with Similar Compounds
Pyrimidine-Urea Derivatives
- Compound D430-2198 (): Structure: 1-(4-methoxyphenyl)-3-(4-{[2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)urea. Key Difference: Replaces the ethoxy group with a piperidin-1-yl substituent at the pyrimidine 6-position. No direct activity data are reported, but similar compounds in (e.g., SR10854 with a 4-methoxyphenyl group) show LIMK1 inhibition (IC50 = 27 nM), suggesting urea-pyrimidine hybrids are potent enzyme inhibitors .
-
- Structures: Pyrimidine ureas with trifluoromethylphenyl and chlorophenyl substituents.
- Activity: Compound 83 demonstrated antiproliferative activity against MCF-7 breast cancer cells. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to ethoxy or methoxy groups, which may improve membrane permeability .
Chalcone Derivatives (Non-Urea)
- Compound 2h and 2p ():
- Structures: Chalcones with 4-methoxyphenyl and iodinated aromatic rings.
- Activity: 2h (IC50 = 13.82 μM) and 2p (IC50 = 70.79 μM) show reduced potency compared to cardamonin (IC50 = 4.35 μM). Substitution with methoxy groups at the para position correlates with lower activity, likely due to decreased electronegativity .
- Relevance: Highlights the contrasting role of methoxy groups in chalcones (negative impact) versus ureas (neutral/positive impact), emphasizing scaffold-dependent substituent effects.
SAR Insights :
- Pyrimidine-Ureas : Ethoxy and methoxy groups balance hydrophilicity and steric effects, while bulkier groups (e.g., piperidinyl) may enhance target engagement but reduce solubility.
- Chalcones : Methoxy substitution decreases potency, whereas electron-withdrawing groups (e.g., halogens) improve activity.
Physicochemical Properties
Key Observations :
- Urea derivatives with methoxy groups (e.g., 5g) exhibit characteristic IR stretches for urea carbonyl (1677–1705 cm⁻¹) and N–H bonds (3305–3330 cm⁻¹) .
- Crystallographic studies () suggest dihedral angles between aromatic rings (e.g., 7.14°–56.26° in chalcones) influence molecular planarity and intermolecular interactions, which may extrapolate to urea derivatives .
Q & A
Basic Question: What are the standard synthetic routes for 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea?
Methodological Answer:
The synthesis typically involves a multi-step process:
Pyrimidine Core Formation : React 6-ethoxy-2-methylpyrimidin-4-amine with 4-nitrophenyl isocyanate to introduce the urea linkage .
Reductive Amination : Reduce the nitro group on the phenyl ring to an amine using catalytic hydrogenation (H₂/Pd-C) .
Urea Coupling : React the intermediate with 4-methoxyphenyl isocyanate under anhydrous conditions (e.g., DMF, 60°C) to form the final urea derivative .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound in >95% purity .
Basic Question: What in vitro assays are used to evaluate its anticancer potential?
Methodological Answer:
Key assays include:
- MTT Cytotoxicity Assay : Tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values calculated using dose-response curves .
- Enzyme Inhibition : FGFR1 kinase inhibition measured via ADP-Glo™ assay, comparing activity to reference inhibitors like Erdafitinib .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells post-treatment .
Advanced Question: How can reaction conditions be optimized for higher coupling efficiency?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalysis : Use of DBU (1,8-diazabicycloundec-7-ene) as a base enhances nucleophilic attack during urea formation .
- Temperature Control : Maintaining 60–70°C minimizes side reactions (e.g., isocyanate dimerization) .
Yields can increase from ~40% to >70% under optimized conditions .
Advanced Question: How do structural analogs influence FGFR inhibition potency?
Methodological Answer:
Substituent effects are critical:
Advanced Question: Why do IC₅₀ values vary across studies (e.g., 12–50 nM)?
Methodological Answer:
Discrepancies arise from:
- Assay Conditions : ATP concentration differences (e.g., 10 μM vs. 100 μM) alter competitive inhibition kinetics .
- Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression .
- Purity Issues : Impurities >5% (e.g., unreacted isocyanates) can artificially inflate IC₅₀ .
Advanced Question: What strategies improve solubility and metabolic stability?
Methodological Answer:
- LogP Reduction : Introduce polar groups (e.g., morpholine) to lower logP from 3.2 to 2.5, enhancing aqueous solubility .
- Prodrug Approach : Mask the urea moiety as a carbamate ester, improving oral bioavailability .
- CYP3A4 Inhibition : Co-administration with ritonavir reduces hepatic metabolism, extending half-life .
Advanced Question: How is FGFR1 validated as a primary target?
Methodological Answer:
- X-ray Crystallography : Co-crystal structures show hydrogen bonding between the urea carbonyl and Ala564 in FGFR1’s ATP-binding pocket .
- siRNA Knockdown : FGFR1-silenced cells exhibit reduced sensitivity (IC₅₀ increases from 12 nM to >100 nM) .
- Competitive Binding Assays : Displacement of [³H]-ATP confirms direct kinase interaction .
Advanced Question: What is the mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Analysis : Lineweaver-Burk plots indicate competitive inhibition (Ki = 8.3 nM) against ATP .
- Binding Mode : The ethoxy group occupies a hydrophobic pocket, while the urea forms two hydrogen bonds with the hinge region .
Advanced Question: How are synthesis byproducts identified and mitigated?
Methodological Answer:
- Analytical Techniques :
- Process Adjustments : Lower reaction temperatures (50°C) and excess isocyanate reduce dimer formation .
Advanced Question: How is synergy with chemotherapeutics tested?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
